![molecular formula C7H4N4O2 B3035396 1-(Cyanomethyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile CAS No. 320420-09-5](/img/structure/B3035396.png)
1-(Cyanomethyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile
Overview
Description
The term cyanomethyl in organic chemistry designates a type of nitrile group . It’s a combination of cyanide (N≡C) and methyl (CH3), forming a cyanomethyl group (N≡CCH2–) .
Synthesis Analysis
A widely used technique for creating pyridinium/isoquinolinium ylide involves reacting pyridine/isoquinolinium with cyanomethyl halides . This creates 1-(cyanomethyl)pyridinium and isoquinolinium halides, which can then be treated with a base to form the desired ylide .Chemical Reactions Analysis
Pyridinium salts, which are structurally diverse, are quite familiar structures in many natural products and bioactive pharmaceuticals . They have played an intriguing role in a wide range of research topics .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound are determined by its structure. These properties include molecular weight, log P (n-octanol/water partition coefficient), log D7.4 (n-octanol/water distribution coefficient at pH 7.4), pKa (ionisation constant), aqueous solubility, and others .Scientific Research Applications
Luminescent Materials
1-(Cyanomethyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile: belongs to a class of macromolecules with aggregation-induced emission (AIE) characteristics. These materials exhibit low or no photoemission in their molecular state but become highly emissive when aggregated (e.g., in solution or the solid state). AIE-active macromolecules have gained attention due to their facile formulation, good processability, and high brightness. Researchers explore their use in sensors, optoelectronics, and bioimaging .
Organic Synthesis
The compound’s unique structure allows for regioselective formation of substituted pyrido[2,3-b]indolizine-10-carbonitriles . Researchers have achieved this through a cascade transformation of α,β-unsaturated carbonyl compounds with a dimer of 1-(cyanomethyl) pyridinium chloride . This synthetic approach opens up new possibilities for creating functionalized indolizine derivatives .
Catalysis
Silica-based nanoparticles functionalized with ligands containing 2-pyridinecarbonyl or 3-pyridinecarbonyl groups have been investigated for catalytic applications. These nanoparticles enhance the yield of cyclopentanone products, demonstrating their potential as catalysts in oxidation reactions. The compound’s nitrile group may play a role in these catalytic processes .
Safety and Hazards
The safety and hazards of a chemical compound depend on its structure and properties. For example, some compounds may be considered hazardous by the OSHA Hazard Communication Standard . They may cause skin irritation, serious eye irritation, respiratory irritation, and could be harmful if swallowed, in contact with skin, or if inhaled .
properties
IUPAC Name |
1-(cyanomethyl)-2,4-dioxopyrimidine-5-carbonitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4N4O2/c8-1-2-11-4-5(3-9)6(12)10-7(11)13/h4H,2H2,(H,10,12,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUGBVISVNILEAV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)NC(=O)N1CC#N)C#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Cyanomethyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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